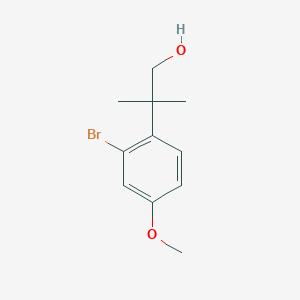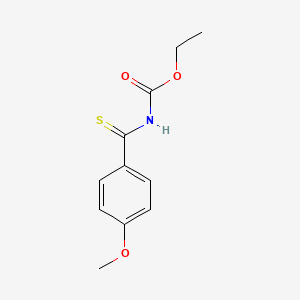
ethyl N-(4-methoxybenzenecarbothioyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-methoxybenzenecarbothioyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl carbamate group attached to a 4-methoxybenzenecarbothioyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methoxybenzenecarbothioyl)carbamate typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4-methoxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioester groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles like amines or alcohols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl N-(4-methoxybenzenecarbothioyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of ethyl N-(4-methoxybenzenecarbothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Known for its presence in fermented foods and beverages, and its potential carcinogenicity.
4-Methoxybenzenecarbothioyl chloride: A precursor in the synthesis of ethyl N-(4-methoxybenzenecarbothioyl)carbamate.
N-Substituted carbamates: A class of compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13NO3S |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
ethyl N-(4-methoxybenzenecarbothioyl)carbamate |
InChI |
InChI=1S/C11H13NO3S/c1-3-15-11(13)12-10(16)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,16) |
Clé InChI |
ILQAZYMOMZZXNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)

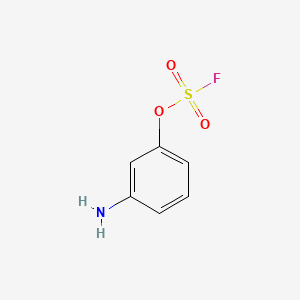
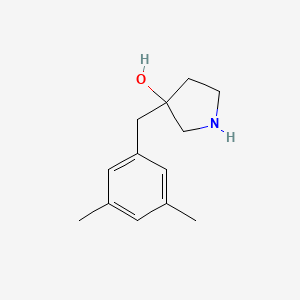
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
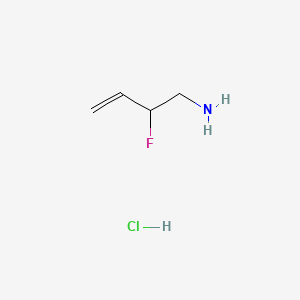
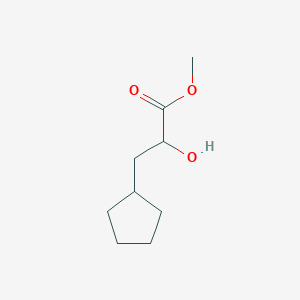
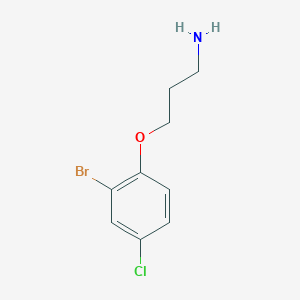
![1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)
![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13589284.png)
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
